8-fluoro-4-hydroxy-N-(11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)quinoline-3-carboxamide
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Overview
Description
N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE: is a complex organic compound with a unique structure that combines elements of pyrrolo[2,1-c][1,4]benzodiazepine and quinolinecarboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield different benzodiazepine analogs .
Scientific Research Applications
N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-2-YL)-N’-2-PROPEN-1-YLUREA: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.
N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)TETRAZOLO[1,5-A]PYRIDINE-7-CARBOXAMIDE: Another related compound with a different substituent, which can affect its reactivity and applications.
Uniqueness
N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXAMIDE is unique due to its combination of a benzodiazepine core with a quinolinecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H17FN4O4 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-8-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H17FN4O4/c23-15-4-1-3-12-18(15)24-10-14(19(12)28)20(29)25-11-6-7-16-13(9-11)22(31)27-8-2-5-17(27)21(30)26-16/h1,3-4,6-7,9-10,17H,2,5,8H2,(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
VCCXDLJMRAVPIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CNC5=C(C4=O)C=CC=C5F)C(=O)N2C1 |
Origin of Product |
United States |
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